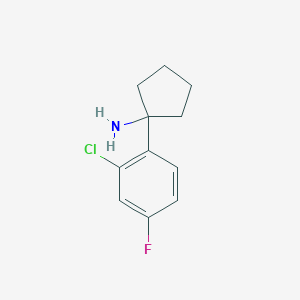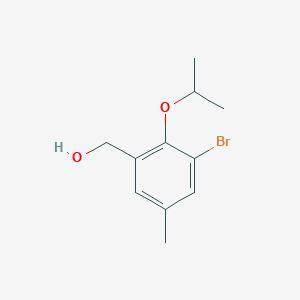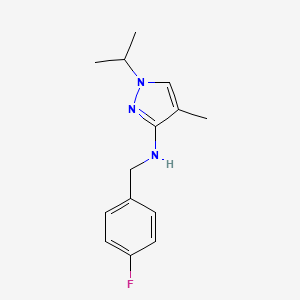![molecular formula C11H19N3O B11745186 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11745186.png)
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity . This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[(4-Morpholinyl(phenyl)methyl]morpholine
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
Uniqueness
2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of the cyclopentyl group and the aminoethanol moiety. These features can influence its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-[(1-cyclopentylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C11H19N3O/c15-6-5-12-7-10-8-13-14(9-10)11-3-1-2-4-11/h8-9,11-12,15H,1-7H2 |
InChI Key |
WMNGQXCOMIXVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11745104.png)


![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)


![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)
![1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)

![(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid](/img/structure/B11745158.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745166.png)



